molecular formula C7H5Cl2N3S B1581607 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 90662-12-7

4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B1581607
CAS No.: 90662-12-7
M. Wt: 234.11 g/mol
InChI Key: AYLKWJLSXAICBZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 57564-94-0) is a pyrrolo[2,3-d]pyrimidine derivative characterized by a chloro substituent at position 4 and a methylthio group at position 2. This scaffold is notable for its applications in medicinal chemistry, particularly as a precursor in synthesizing biologically active compounds, such as propanoic acid derivatives .

Properties

IUPAC Name

4,6-dichloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3S/c1-13-7-11-5(9)3-2-4(8)10-6(3)12-7/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLKWJLSXAICBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=C(N2)Cl)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319382
Record name 4,6-DICHLORO-2-(METHYLTHIO)-7H-PYRROLO[2,3-D]PYRIMIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90662-12-7
Record name 90662-12-7
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Record name 4,6-DICHLORO-2-(METHYLTHIO)-7H-PYRROLO[2,3-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine typically involves:

  • Construction of the pyrrolo[2,3-d]pyrimidine scaffold via condensation and cyclization reactions.
  • Introduction of chloro substituents at the 4 and 6 positions.
  • Installation of the methylthio group at the 2-position, often via nucleophilic substitution or direct methylthiolation.

These steps may be carried out sequentially or via one-pot methods depending on the reagents and conditions used.

Preparation of the Pyrrolo[2,3-d]pyrimidine Core

A key intermediate in the synthesis is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is prepared by condensation of appropriate precursors such as 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate, followed by cyclization with formamidine salts under controlled temperature conditions.

Key details from patent CN110386936B:

  • Stepwise addition of formamidine salt and alkali in a solvent at 0–50 °C for 2–8 hours.
  • Followed by heating at 50–110 °C for elimination of hydrogen chloride.
  • One-pot reaction approach enhances efficiency.
  • Molar ratios of base, formamidine salt, and precursor are optimized between 2.0–3.0 : 1.0–1.5 : 1.

This method yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with good purity and yield, serving as a scaffold for further functionalization.

Chlorination Steps and Use of Phosgene Analogues

Chlorination at the 4 and 6 positions is critical and often achieved by halogenation reagents such as triphosgene or phosphorus oxychloride (POCl3).

From patent CN102432547A on related 4,6-dichloro-2-methylpyrimidine:

  • 4,6-Dihydroxy-2-methylpyrimidine intermediate is converted to 4,6-dichloro-2-methylpyrimidine using triphosgene dissolved in dichloroethane under reflux for 6–8 hours.
  • N,N-Diethylaniline is used as a base to facilitate the reaction.
  • This method avoids the use of highly toxic phosgene or POCl3, improving safety and environmental profile.
  • The process is scalable and suitable for industrial production with yields around 90%.

By analogy, similar chlorination conditions can be employed to install the 4,6-dichloro substituents on the pyrrolo[2,3-d]pyrimidine scaffold.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Notes/Outcomes
1 Formation of pyrrolo[2,3-d]pyrimidine core 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate + formamidine salt; base; 0–50 °C then 50–110 °C One-pot condensation and cyclization; optimized molar ratios; yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
2 Methylthiolation at 2-position Reaction with methylthiolate nucleophile (e.g., sodium methylthiolate) in ethanol or suitable solvent at ~20 °C Selective substitution; maintains chloro groups at 4 and 6 positions
3 Chlorination at 4 and 6 positions Triphosgene in dichloroethane with N,N-diethylaniline; reflux 6–8 h Efficient chlorination replacing hydroxyl groups; safer than POCl3/phosgene; high yield and industrially scalable

Research Findings and Notes

  • The preparation of this compound involves careful control of reaction temperatures and stoichiometry to avoid side reactions and ensure selective substitution.
  • One-pot methods combining condensation, cyclization, and elimination steps improve process efficiency and reduce purification steps.
  • Use of triphosgene as a chlorinating agent offers a safer alternative to traditional chlorinating reagents, aligning with green chemistry principles.
  • Methylthio substitution is compatible with chloro substituents and can be introduced either before or after chlorination depending on the synthetic route.
  • The methods described have been validated in laboratory and pilot-scale syntheses with reproducible yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research has indicated that 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine exhibits cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in tumor cells. For instance, in vitro assays have shown effectiveness against breast cancer and leukemia cells, suggesting its potential as a lead compound for developing anticancer therapies.

Antiviral Properties

This compound has also been investigated for antiviral activity. Preliminary studies indicate that it may inhibit viral replication in specific viral strains, making it a candidate for further research in antiviral drug development.

Drug Development

Due to its diverse biological activities, this compound is being explored as a scaffold for synthesizing new pharmaceutical agents. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Targeting Kinases

The compound has shown promise as a kinase inhibitor. Kinases are crucial targets in cancer therapy due to their role in cell signaling pathways that regulate cell division and survival. The ability of this compound to inhibit specific kinases could lead to the development of targeted therapies for cancers characterized by aberrant kinase activity.

Herbicide Development

Research into the herbicidal properties of this compound suggests potential applications in agricultural chemistry. Its mechanism of action may involve disrupting metabolic processes in target plants, which could be beneficial for developing selective herbicides.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer EffectsDemonstrated significant cytotoxicity against leukemia cell lines with IC50 values indicating potent activity.
Study BAntiviral ActivityInhibition of viral replication was observed in vitro, suggesting potential as an antiviral agent.
Study CKinase InhibitionIdentified as a promising lead compound for developing selective kinase inhibitors with reduced side effects compared to existing therapies.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of chlorine and methylthio groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Pyrrolo[2,3-d]pyrimidine vs. Purine and Pyrazolo[3,4-d]pyrimidine

Replacement of the pyrrolo[2,3-d]pyrimidine core with 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine (e.g., compounds 29 , 31 , 32 ) retains antiviral activity but reduces cytotoxicity. For example:

  • Compound 30 (9H-purine core): EC90 = 12.4 µM (ZIKV), CC50 = 49.3 µM, indicating a therapeutic index (TI) of ~4.0 .
  • Pyrrolo[2,3-d]pyrimidine analogs (e.g., 1 , 8 , 11 ): Exhibit similar EC90 values (e.g., 12.3 µM) but higher cytotoxicity (CC50 < 30 µM in some cases), leading to lower TI .

Key Insight : The purine/pyrazolo cores improve safety profiles without compromising antiviral efficacy, suggesting scaffold flexibility in drug design .

Dichloro-Substituted Analogs
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 90213-66-4): Differs in having two chloro groups (positions 2 and 4). This compound is a versatile intermediate but lacks specific antiviral data in the provided evidence .
  • 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 115093-90-8): Substitution at positions 4 and 5 may alter electronic properties, though biological activity data is unavailable .

Comparison : The methylthio group in the main compound may enhance solubility or target interaction compared to dichloro analogs, though direct activity comparisons are absent in the evidence.

Substituent Modifications

Position 2 Variations
  • 2-Chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1116240-01-7): Swaps substituent positions (Cl at 2, methylthio at 4). Molecular weight = 199.66 .
  • 2-Chloro-4-piperidinyl analogs (e.g., CAS: 1192711-79-7): Piperidine substitution at position 4 increases molecular weight (236.71) and may enhance lipophilicity .

SAR Note: Electron-withdrawing groups (e.g., Cl, methylthio) at positions 2 or 4 are critical for antiviral activity, as seen in flavivirus inhibitors .

Position 6 and 7 Modifications
  • 6-Chloro-2-(4-methoxybenzyl)-4,7-dimethyl (CAS: 71483-23-3): Incorporates a methoxybenzyl group and methyl substituents. Such hydrophobic groups may improve membrane permeability .

Biological Activity

4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine (CAS Number: 90662-12-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C7H5Cl2N3S
  • Molecular Weight : 234.11 g/mol
  • Structure : The compound features a pyrrolo-pyrimidine framework with two chlorine atoms and a methylthio group.

Antiviral Properties

Recent studies have indicated that pyrimidine derivatives exhibit significant antiviral activity. For instance, compounds related to pyrrolo[2,3-D]pyrimidines have shown promise in inhibiting viral replication. Specifically, the compound was evaluated for its ability to inhibit hepatitis E virus (HEV) replication through the modulation of nucleotide biosynthesis pathways, which are critical for viral propagation .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that similar pyrimidine derivatives can inhibit cell proliferation and migration in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides were shown to significantly reduce the viability of A431 vulvar epidermal carcinoma cells .

Case Studies and Research Findings

  • Inhibition of Viral Replication :
    • A study highlighted that targeting the pyrimidine synthesis pathway can enhance antiviral activities against HEV. Compounds that inhibit early steps in this pathway demonstrated potent antiviral effects .
  • Anticancer Efficacy :
    • Research on similar compounds indicated that modifications in the pyrimidine structure could lead to enhanced anticancer properties. For example, derivatives with specific substitutions showed improved inhibitory effects on cancer cell lines .
  • Mechanistic Insights :
    • The mechanism of action often involves interference with nucleotide metabolism, which is crucial for both viral replication and cancer cell proliferation. This suggests a dual potential for therapeutic applications in both oncology and virology .

Data Table: Biological Activity Summary

Activity TypeCompound TypeEffectivenessReference
AntiviralPyrrolo[2,3-D]pyrimidinesInhibits HEV replication
AnticancerChloroethyl pyrimidine nucleosidesReduces cell viability
MechanismNucleotide metabolism inhibitionEnhances antiviral effects

Q & A

Q. What are the standard synthetic routes for 4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can react with methylthiol groups under acidic conditions. A common procedure involves refluxing the starting material with methylthiolating agents (e.g., methanethiol or its derivatives) in isopropanol with catalytic HCl. Reaction times range from 12–48 hours, followed by neutralization with NH4_4OH and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and purity (e.g., δ 11.74 ppm for NH protons in DMSO-d6_6) .
  • HRMS (APCI) : For molecular weight validation (e.g., observed m/z 211.0981 for C12_{12}H11_{11}N4_4) .
  • HPLC : To assess purity, especially when synthesizing derivatives with biological activity .

Q. How should the compound be stored to ensure stability?

Store in a dark, dry environment at room temperature, sealed under inert gas to prevent oxidation of the methylthio group. Avoid exposure to moisture, as hydrolysis of the chloro substituent may occur .

Advanced Research Questions

Q. How can synthesis yields be optimized for derivatives of this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions at the 4- and 6-positions .
  • Catalysis : Use of Pd catalysts for cross-coupling reactions at the pyrrole ring .
  • Reaction monitoring : TLC or in-situ NMR to track intermediate formation and minimize side products .

Q. What structural modifications enhance antiviral activity against flaviviruses like Zika?

Substitutions at the 4- and 7-positions significantly impact activity:

  • 4-Amino groups : Improve binding affinity to viral targets (e.g., compound 1 in showed IC50_{50} < 1 µM against ZIKV) .
  • 7-Aryl groups : Bulky substituents (e.g., phenyl or furan derivatives) enhance solubility and membrane permeability .
  • Methylthio retention : Critical for maintaining inhibitory potency, as shown in SAR studies comparing S-methyl vs. S-ethyl analogs .

Q. How can researchers resolve contradictions in biological activity data across analogs?

Systematic approaches include:

  • Dose-response assays : Validate IC50_{50} values under standardized conditions (e.g., fixed cell lines for antiviral studies) .
  • Computational modeling : Docking studies to predict binding modes to targets like viral NS5 polymerase .
  • Metabolic stability tests : Assess degradation pathways (e.g., cytochrome P450 interactions) that may explain variability .

Q. What methodologies are used to identify the molecular targets of this compound?

Target identification strategies:

  • Kinase profiling : Screen against panels of kinases (e.g., JAK/STAT pathways) using radioactive ATP-binding assays .
  • Pull-down assays : Affinity chromatography with biotinylated derivatives to isolate interacting proteins .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries to identify host factors essential for compound efficacy .

Key Notes

  • For mechanistic studies, combine biochemical assays (e.g., kinase inhibition) with structural data (e.g., cocrystal structures in ) .
  • Contradictions in bioactivity often arise from off-target effects; use orthogonal assays (e.g., thermal shift analysis) to validate specificity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine

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